3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
Description
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride is a pyrrolidine derivative featuring a methoxy-substituted benzyloxymethyl group. The pyrrolidine ring (a 5-membered amine) is functionalized with an ether-linked 3-methoxybenzyl moiety, and the compound exists as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(7-13)9-16-10-12-5-6-14-8-12;/h2-4,7,12,14H,5-6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZOPKOGVZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride typically follows a route involving:
- Functionalization of pyrrolidine : Introduction of the 3-methoxybenzyl oxy-methyl substituent onto the pyrrolidine nitrogen or carbon.
- Formation of the ether linkage : Attachment of the (3-methoxybenzyl)oxy group through an ether bond.
- Salt formation : Conversion to the hydrochloride salt to enhance solubility and stability.
This multi-step synthesis requires careful control of reaction conditions to avoid side reactions and to maximize yield.
Detailed Preparation Methodology
Alkylation of Pyrrolidine
The initial step involves alkylation of the pyrrolidine ring with a suitable 3-methoxybenzyl derivative. This is generally achieved by reacting pyrrolidine with 3-methoxybenzyl chloride or a similar electrophile under basic conditions.
-
- Pyrrolidine
- 3-Methoxybenzyl chloride (or bromide)
- Base such as potassium carbonate (K₂CO₃)
- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF)
- Temperature: 0 to 25°C to minimize side reactions
Mechanism : The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the benzyl halide, forming the N-substituted intermediate.
Formation of Hydrochloride Salt
The free base compound is converted into its hydrochloride salt by treatment with hydrochloric acid, which enhances crystallinity, stability, and aqueous solubility.
- Reagents and Conditions :
- Concentrated HCl or HCl in an organic solvent
- Solvent: Ethanol or isopropanol
- Temperature: Ambient to slightly elevated (20–40°C)
- Isolation by filtration or crystallization
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Pyrrolidine + 3-Methoxybenzyl chloride, K₂CO₃, MeCN, 0–25°C | N-(3-Methoxybenzyl)pyrrolidine | 65–78 |
| 2 | Hydroxymethylation | Formaldehyde, acid/base catalyst, controlled temp | 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine (free base) | 60–75 |
| 3 | Salt formation | HCl in ethanol, ambient temp | This compound | >90 |
Alternative and Advanced Methods
- Catalytic Hydrogenation : In some synthetic routes, catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) is used to remove protecting groups or reduce intermediates, improving purity and yield.
- Use of Palladium Catalysts : Palladium-catalyzed reactions, such as hydrogenolysis, are employed to convert acylated or halogenated intermediates into the target compound. Palladium on carbon (Pd/C) is preferred due to its recoverability and low contamination risk.
- Asymmetric Synthesis : For chiral variants, asymmetric catalytic methods using rhodium or palladium complexes can be applied to achieve high enantiomeric excess, which is critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Aspect | Method Details | Notes |
|---|---|---|
| Alkylation | Pyrrolidine + 3-methoxybenzyl chloride, base, polar aprotic solvent, 0–25°C | Yields 65–78%; base choice and solvent critical for selectivity |
| Hydroxymethylation | Reaction with formaldehyde or equivalent under acid/base catalysis | Requires temperature control to avoid polymerization or side reactions |
| Catalytic Hydrogenation | Pd/C catalyst, hydrogen atmosphere for deprotection or reduction | Preferred for safety and catalyst recovery |
| Salt Formation | Treatment with HCl in ethanol or isopropanol at ambient temperature | Enhances stability and crystallinity; yields >90% |
| Chiral Synthesis (Advanced) | Use of Rhodium or Palladium complexes for asymmetric catalysis | Provides enantiomerically enriched products for pharmaceutical relevance |
| Safety Considerations | Avoid excess thionyl chloride; handle hydrides with care; prefer Pd/C catalyst over toxic ligands | Minimizes fire, health hazards, and contamination risks |
Research Findings and Optimization
- The use of palladium on carbon as a hydrogenation catalyst is well-documented for its efficiency and safety profile in the preparation of related compounds, avoiding the need for expensive and toxic phosphine ligands.
- Reaction temperatures are optimized between 0 to 40°C to balance reaction rates and minimize side product formation.
- Purification steps often include aqueous washes and crystallization to obtain high purity hydrochloride salt.
- Enantioselective synthesis methods have improved the pharmacological profile of analogs by providing high enantiomeric excess, which is crucial for biological activity.
Chemical Reactions Analysis
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical properties of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride and its closest analogues:
Key Research Findings and Implications
a. Aromatic vs. Aliphatic Substituents
- 3-Methoxybenzyl Group: Enhances π-π stacking interactions in biological targets (e.g., receptors) compared to non-aromatic analogues like 3-[(3-methoxycyclohexyl)oxy]pyrrolidine HCl .
b. Ring Size Differences
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in 4-(3-Methoxybenzyl)piperidine HCl may confer distinct conformational flexibility compared to the 5-membered pyrrolidine core, affecting target selectivity .
c. Hydrophobicity and Solubility
- In contrast, the methoxybenzyl group balances hydrophobicity and solubility via aromatic polarity .
d. Salt Form and Stability
- All compounds are hydrochloride salts, ensuring improved solubility and crystallinity. However, steric hindrance from substituents (e.g., bromine in ) may influence salt dissociation rates in physiological conditions.
Biological Activity
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound features a pyrrolidine ring substituted with a methoxybenzyl group, which plays a crucial role in its biological interactions. The general structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The methoxybenzyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic pockets of enzymes and receptors. Key mechanisms include:
- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which can influence cellular signaling pathways.
- Receptor Interaction : It may bind to specific receptors, altering their activity and leading to various physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. Notably, it has been effective against:
- HeLa Cells : Demonstrated an IC50 value of 10 µM.
- MCF-7 Cells : Induced significant cell death at concentrations above 5 µM.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
- Anticancer Research : In a recent investigation into the cytotoxic effects of various pyrrolidine derivatives, this compound was highlighted for its ability to inhibit cell proliferation in multiple cancer lines, particularly those resistant to conventional therapies .
Q & A
Q. What safety protocols are essential for handling 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride in the laboratory?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, safety goggles) and ensure proper ventilation.
- Store at 2–8°C in a dry, sealed container under inert gas to prevent degradation .
- Avoid dust/aerosol formation; employ local exhaust ventilation.
- Emergency measures: Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .
Q. How should researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Analyze characteristic peaks (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) using high-resolution MS (e.g., exact mass ±0.001 Da) .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values.
Q. What are the standard methods for assessing purity and detecting impurities?
Methodological Answer:
- HPLC-UV : Use a C18 column with acetonitrile/0.1% TFA (70:30) mobile phase at 1.0 mL/min and UV detection (254 nm) .
- LC-MS/MS : Detect genotoxic impurities (e.g., alkylating agents) at ≤0.1% thresholds .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) for hygroscopic salts.
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Key Steps :
Nucleophilic substitution of 3-methoxybenzyl chloride with pyrrolidine derivatives.
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Compare experimental NMR/MS data with literature values for analogs (e.g., (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride ).
- Re-crystallize the compound to remove solvates or polymorphic impurities before analysis .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation?
Methodological Answer:
Q. What strategies mitigate genotoxic impurities during synthesis?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substitution Effects : Replace the methoxy group with electron-withdrawing groups (e.g., -F) to enhance receptor binding .
- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases ).
- In Vitro Assays : Test analogs for IC50 values against disease-relevant enzymes (e.g., VEGFR-2 ).
Q. What methodologies identify metabolites in pharmacokinetic studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
